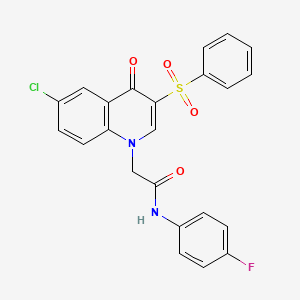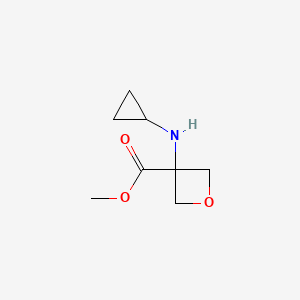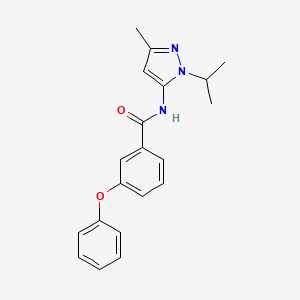
N-benzyl-N'-(4-methoxy-2-phenylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(4-methoxy-2-phenylquinolin-6-yl)urea, also known as BMH-21, is a synthetic compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of urea derivatives and has shown promising results in pre-clinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of novel compounds, including urea and bis-urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties, were synthesized and evaluated for their biological activity. Notably, compounds showed moderate to strong antiproliferative effects against various cancer cell lines, with significant activity observed against breast carcinoma MCF-7 cell line. Among these, certain derivatives exhibited high antioxidant activity and antimicrobial properties, indicating their potential as lead compounds in the development of drugs targeting breast carcinoma and other conditions (Perković et al., 2016).
Adenosine A(3) Receptor Antagonists
Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors. Research into N-phenyl-N'-quinazolin-4-ylurea derivatives and N-phenyl-N'-isoquinolin-1-ylurea derivatives demonstrated their potential as potent and selective human adenosine A(3) receptor antagonists. These findings may contribute to the further characterization and development of treatments involving the human A(3) receptor (Muijlwijk-Koezen et al., 2000).
Novel Synthetic Methodologies
Research has introduced new methodologies for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, which are key structures for isoquinoline alkaloids. These methods involve the conversion of ester functionalities to acyl azides and subsequent cyclization, highlighting the versatility and potential applications of urea derivatives in synthetic organic chemistry (Mujde et al., 2011).
Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. These studies aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. Results showed that these compounds have high inhibitory activities, suggesting their potential use in therapeutic applications targeting enzyme inhibition (Vidaluc et al., 1995).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O3S/c25-17-5-4-6-18(13-17)27-19(32)14-31-15-26-21-20(23(31)34)35-24(28-21)30-11-7-16(8-12-30)22(33)29-9-2-1-3-10-29/h4-6,13,15-16H,1-3,7-12,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDPQLTQUQDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)
![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)





